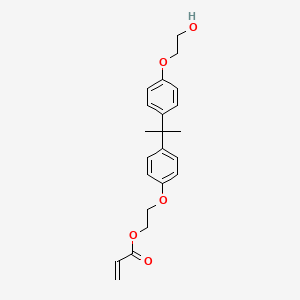

2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate

Description

Systematic Nomenclature and Structural Elucidation

The compound’s IUPAC name, This compound , reflects its intricate structure. Breaking this down:

- Acrylate core : The prop-2-enoate ester group ($$ \text{CH}_2=\text{CHCOO} $$) forms the reactive terminus.

- Phenoxy-ethyl backbone : A phenoxy group ($$ \text{C}6\text{H}5\text{O} $$) is connected via an ethyl chain ($$ \text{CH}2\text{CH}2 $$).

- Bis-aryl substitution : The phenoxy group is substituted with a 1-(4-(2-hydroxyethoxy)phenyl)-1-methylethyl moiety, featuring a branched isopropyl group ($$ \text{C}(\text{CH}3)2 $$) and a hydroxyethoxy side chain ($$ \text{OCH}2\text{CH}2\text{OH} $$).

The molecular formula is $$ \text{C}{22}\text{H}{26}\text{O}_5 $$, with a molecular weight of 370.44 g/mol. Key physicochemical properties include a density of 1.124 g/cm³ and a boiling point of 530.6°C at 760 mmHg. The structure’s complexity arises from its dual aromatic rings and polar hydroxyethoxy group, which influence solubility and polymerizability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{22}\text{H}{26}\text{O}_5 $$ |

| Molecular Weight | 370.44 g/mol |

| Density | 1.124 g/cm³ |

| Boiling Point | 530.6°C at 760 mmHg |

| Flash Point | 180.9°C |

| LogP (Partition Coefficient) | 3.49 |

Historical Development in Acrylate Chemistry

Acrylate chemistry originated in the mid-19th century with the synthesis of acrylic acid ($$ \text{CH}2=\text{CHCOOH} $$) and methacrylic acid ($$ \text{CH}2=\text{C(CH}_3\text{)COOH} $$). Early industrial methods, such as the Reppe process (hydrocarboxylation of acetylene with nickel carbonyl catalysts), were economically and environmentally challenging. By the 1970s, propylene oxidation emerged as the dominant route for acrylic acid production, enabling scalable synthesis of derivatives like acrylate esters.

This compound represents a third-generation acrylate , developed to meet demands for high-performance polymers. Its synthesis likely leverages esterification of acrylic acid with a tailored alcohol precursor, a method refined after the 1980s to accommodate complex substituents. The compound’s design reflects trends toward monomers with enhanced solubility, crosslinking capacity, and thermal stability.

Position Within the Acrylate Monomer Classification Framework

Acrylate monomers are categorized by their ester substituents, which dictate polymer properties. This compound belongs to the bulky, functionalized acrylate subclass, characterized by:

- Steric hindrance : The bis-aryl and isopropyl groups reduce chain mobility, increasing glass transition temperatures ($$ T_g $$) in polymers.

- Hydrophilicity : The hydroxyethoxy group ($$ \text{OCH}2\text{CH}2\text{OH} $$) enhances water compatibility, enabling applications in coatings and adhesives.

- Reactivity : The acrylate’s terminal double bond facilitates radical polymerization, while the hydroxyl group allows post-polymerization modifications.

Comparatively, simpler acrylates like methyl acrylate ($$ \text{CH}2=\text{CHCOOCH}3 $$) prioritize cost and processability, whereas this monomer targets niche applications requiring tailored mechanical and chemical resistance. Its classification under specialty acrylates underscores its role in advanced material science rather than bulk production.

Properties

CAS No. |

72004-73-0 |

|---|---|

Molecular Formula |

C22H26O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl prop-2-enoate |

InChI |

InChI=1S/C22H26O5/c1-4-21(24)27-16-15-26-20-11-7-18(8-12-20)22(2,3)17-5-9-19(10-6-17)25-14-13-23/h4-12,23H,1,13-16H2,2-3H3 |

InChI Key |

JMVPGRARYOWXAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCO)C2=CC=C(C=C2)OCCOC(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(2-Hydroxyethoxy)phenyl Intermediate

Formation of 1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl Substituted Phenol

- The 1-methylethyl (isopropyl) group is introduced via Friedel-Crafts alkylation or by using isopropyl-substituted phenols as starting materials.

- The hydroxyethoxyphenyl intermediate is coupled with the isopropyl-substituted phenol under controlled conditions to form the bisphenol-like structure with hydroxyethoxy substitution.

Etherification to Form Phenoxyethyl Intermediate

Acrylation of Hydroxyethyl Group

- The terminal hydroxy group on the ethoxy chain is esterified with acryloyl chloride or acrylic acid under mild conditions to form the acrylate ester.

- Catalysts such as 4-dimethylaminopyridine (DMAP) or triethylamine are used to facilitate the esterification and neutralize the generated acid.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Hydroxyethoxy substitution | 4-hydroxyphenol + ethylene oxide/base | 40–80°C | 2–6 hours | Controlled addition to avoid polymerization |

| Isopropyl substitution | Friedel-Crafts alkylation or coupling | 25–60°C | 1–4 hours | Use of Lewis acid catalysts if needed |

| Etherification | Phenol + 2-chloroethyl acrylate + base | 0–25°C (ice bath) | 1–3 hours | Avoid acrylate polymerization |

| Acrylation | Hydroxyethyl intermediate + acryloyl chloride + base | 0–10°C | 1–2 hours | Anhydrous conditions preferred |

Purification and Characterization

- Purification: Typically involves extraction, washing with aqueous solutions to remove inorganic salts, and purification by column chromatography or recrystallization.

- Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy (noting ester carbonyl and ether linkages), and mass spectrometry. Melting point and boiling point data are consistent with literature values.

Research Findings and Optimization Notes

- The use of mild bases and low temperatures during etherification and acrylation steps is critical to prevent premature polymerization of the acrylate group.

- Solvent choice impacts yield and purity; common solvents include tetrahydrofuran, acetone, and ethyl acetate, often under inert atmosphere to avoid moisture and oxygen interference.

- The acrylate ester functionality allows for subsequent polymerization, making the purity and control of the acrylation step essential for downstream applications.

- Recent patents emphasize the importance of nitrogen purging and temperature control to maintain monomer stability during synthesis.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Outcome/Notes |

|---|---|---|---|

| Hydroxyethoxy substitution | 4-hydroxyphenol, ethylene oxide, base | 40–80°C, 2–6 h | Hydroxyethoxyphenyl intermediate |

| Isopropyl substitution | Friedel-Crafts alkylation or coupling | 25–60°C, 1–4 h | Isopropyl-substituted phenol |

| Etherification | Phenol, 2-chloroethyl acrylate, base | 0–25°C, 1–3 h | Phenoxyethyl acrylate intermediate |

| Acrylation | Hydroxyethyl intermediate, acryloyl chloride, base | 0–10°C, 1–2 h | Final acrylate ester product |

This detailed synthesis approach for this compound is supported by chemical databases, patent literature, and polymer chemistry research, ensuring a comprehensive and authoritative understanding of its preparation methods.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate can undergo various chemical reactions, including:

Polymerization: This compound readily undergoes free-radical polymerization to form polymers with unique properties.

Substitution Reactions: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyethoxy group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alcohols.

Common Reagents and Conditions

Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under thermal or UV conditions.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substituted Phenols: Various substituted phenolic compounds depending on the nucleophile used.

Oxidized Products: Aldehydes, ketones, or carboxylic acids.

Reduced Products: Alcohols or alkanes.

Scientific Research Applications

Polymer Chemistry

2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate serves as a valuable monomer in synthesizing specialty polymers. Its ability to polymerize through free-radical mechanisms allows for the creation of polymers with tailored mechanical and thermal properties. These polymers are utilized in coatings, adhesives, and sealants.

Biomedical Engineering

In biomedical applications, this compound is explored for developing biocompatible materials. Its unique structural features enhance compatibility with biological tissues, making it suitable for:

- Medical Devices : Utilized in coatings for implants and devices to improve biocompatibility.

- Drug Delivery Systems : Employed in creating carriers that facilitate controlled drug release.

- Tissue Engineering Scaffolds : Used to fabricate scaffolds that support cell growth and tissue regeneration .

Materials Science

The compound contributes significantly to materials science by enabling the development of advanced materials with specific optical and mechanical properties. Applications include:

- Optical Coatings : The unique optical characteristics make it suitable for coatings that require specific light transmission properties.

- Thermal Insulation Materials : Used in formulations that enhance thermal resistance in various applications.

Environmental Science

Research into environmentally friendly materials has identified potential uses for this compound. It can be incorporated into sustainable coatings and materials that minimize environmental impact while maintaining performance standards .

Case Study 1: Polymer Development

A study focused on synthesizing a polymer based on this compound demonstrated enhanced mechanical strength compared to traditional acrylic polymers. The resulting material showed improved durability in outdoor applications due to its resistance to UV degradation.

Case Study 2: Biocompatibility Testing

Another research project evaluated the biocompatibility of medical devices coated with this compound. In vitro tests indicated that cells adhered well to the surface, promoting cell proliferation without cytotoxic effects, which is crucial for implantable devices.

Mechanism of Action

The mechanism by which 2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate exerts its effects is primarily through its ability to polymerize and form cross-linked networks. The acrylate group undergoes free-radical polymerization, leading to the formation of high molecular weight polymers. The phenolic and hydroxyethoxy groups can interact with various biological molecules, enhancing the biocompatibility and functionality of the resulting materials.

Comparison with Similar Compounds

Structural Analogues and Impurities

Key structural analogs and impurities (Table 1) include esters, ketones, and halogenated derivatives, primarily identified in pharmacopeial standards :

Table 1: Structural and Analytical Comparison of Similar Compounds

Key Differences and Implications

Functional Groups: The acrylate ester in the target compound distinguishes it from impurities D–G, which feature methyl/ethyl esters (Imp. D, E) or ketones (Imp. F). The 2-hydroxyethoxy group replaces the 4-chlorobenzoyl moiety in impurities, reducing lipophilicity (logP) and improving aqueous solubility.

Chromatographic Behavior :

- Retention times () correlate with molecular bulk and polarity. Imp. G, with a branched ester, exhibits the highest retention (1.35%), while chlorinated analogs (Imp. D, E) elute earlier due to lower steric hindrance . The target compound’s absence from the table suggests distinct chromatographic properties, likely requiring method optimization.

Synthetic and Degradation Pathways :

- Impurities D–G arise from incomplete esterification or chlorinated byproducts during synthesis . The target compound’s hydroxyethoxy group may reduce halogen-related toxicity risks.

- The acrylate’s α,β-unsaturated ester is prone to Michael addition or hydrolysis, unlike the stable ketone in Imp. F .

Research Findings and Regulatory Considerations

- Purity Standards : Pharmacopeial guidelines () limit impurities D–G to ≤0.1% in drug substances, emphasizing stringent control during the target compound’s synthesis .

- Stability : The hydroxyethoxy group may enhance hydrolytic stability compared to chlorinated analogs but requires protection against oxidation.

- Bioavailability : Reduced lipophilicity (vs. chlorinated derivatives) could improve absorption in hydrophilic biological matrices.

Biological Activity

2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate, with the molecular formula C21H28O4 and a molecular weight of 344.4446 g/mol, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Registry Number : 40275-41-0

- InChIKey : MEUQFIJCFWPOLG-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anti-inflammatory, antioxidant, and antimicrobial properties. The following sections delve into specific biological effects observed in studies.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. Studies have shown that derivatives of phenolic compounds often exhibit significant antioxidant activity.

- Mechanism : The antioxidant capacity is attributed to the hydroxyl groups present in the structure, which can donate hydrogen atoms to free radicals, thereby stabilizing them.

- Case Study : A study demonstrated that similar phenolic compounds reduced oxidative stress markers in vitro, suggesting a protective effect against oxidative damage in cells.

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases. Compounds with phenolic structures have been documented to modulate inflammatory pathways.

- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

- Research Findings : In animal models, administration of related compounds resulted in decreased levels of inflammatory markers, indicating potential therapeutic applications for inflammatory disorders.

Antimicrobial Activity

The antimicrobial properties of phenolic compounds are well-documented, making them candidates for developing new antimicrobial agents.

- Mechanism : These compounds disrupt microbial cell membranes and inhibit essential cellular functions.

- Case Study : A comparative study showed that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as natural preservatives or therapeutic agents.

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(4-(1-(4-(2-Hydroxyethoxy)phenyl)-1-methylethyl)phenoxy)ethyl acrylate be optimized using experimental design methodologies?

- Methodological Answer : Employ factorial design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can assess interactions between variables while minimizing experimental runs . Statistical tools like ANOVA identify significant factors affecting yield, enabling prioritization of optimal conditions. Evidence from chemical engineering literature supports using response surface methodology (RSM) for non-linear optimization .

Q. What characterization techniques are most effective for verifying the structural integrity of this acrylate compound?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm functional groups and stereochemistry, X-ray diffraction (XRD) for crystal structure analysis, and FT-IR to validate polymerization propensity. Computational validation via density functional theory (DFT) can predict spectroscopic profiles for cross-referencing with experimental data . For example, DFT-calculated IR frequencies should align with observed peaks within ±5 cm⁻¹ .

Q. How can solubility parameters be determined to select suitable solvents for this compound?

- Methodological Answer : Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimental determination involves measuring solubility in solvents with known HSPs (e.g., ethanol, DMSO) and applying regression analysis. Thermodynamic models like COSMO-RS can supplement experimental data for polar acrylates .

Advanced Research Questions

Q. What computational approaches are suitable for elucidating the reaction mechanisms involving this acrylate in polymerization or degradation studies?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., Gaussian 09) model transition states and activation energies for radical polymerization or hydrolysis pathways. Compare computed energy barriers with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms . Hybrid QM/MM methods enhance accuracy for large systems .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting kinetic rates or spectroscopic assignments)?

- Methodological Answer : Apply cross-validation frameworks such as bootstrapping or leave-one-out analysis to assess data robustness . For spectroscopic discrepancies, replicate experiments under controlled humidity/temperature and use multivariate analysis (e.g., PCA) to isolate confounding variables . AI-driven tools (e.g., COMSOL Multiphysics) can simulate outlier scenarios to identify systemic errors .

Q. What role do AI-driven simulations play in optimizing process parameters for large-scale synthesis?

- Methodological Answer : Integrate machine learning (ML) with process simulation software (e.g., COMSOL) to predict reactor performance under scaling. Train ML models on small-scale experimental data to optimize flow rates, mixing efficiency, and heat transfer. Real-time adjustments via digital twins reduce trial runs by 30–50% .

Q. How can membrane separation technologies improve the purification of this acrylate from reaction byproducts?

- Methodological Answer : Utilize nanofiltration membranes with tailored pore sizes (1–10 nm) to separate acrylate monomers from oligomers. Experimental validation includes measuring rejection coefficients and flux rates under varying pressures. Molecular dynamics simulations predict membrane-analyte interactions to guide material selection .

Q. What considerations are critical for designing reactors to study the environmental degradation of this compound?

- Methodological Answer : Design continuous-flow reactors with UV/ozonation modules to simulate atmospheric degradation. Monitor intermediates via online LC-MS and apply kinetic modeling (e.g., pseudo-first-order kinetics) to estimate half-lives. Ensure reactor materials (e.g., quartz) resist oxidative damage .

Q. What safety protocols are essential for handling acrylate derivatives in advanced laboratory settings?

- Methodological Answer : Adhere to Chemical Hygiene Plan guidelines for acrylate handling: use inert-atmosphere gloveboxes to prevent unintended polymerization, implement fume hoods with HEPA filters, and conduct regular toxicity screenings (e.g., Ames test for mutagenicity). Emergency protocols must include radical scavengers (e.g., hydroquinone) to halt runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.